molecular formula C16H19BrN3O6+ B584203 (8aS)-8a-Bromoalbomitomycin A CAS No. 132830-44-5

(8aS)-8a-Bromoalbomitomycin A

Cat. No. B584203
CAS RN: 132830-44-5
M. Wt: 429.247
InChI Key: IKZLWYIJXWIKPR-OXEMDJEWSA-O
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Description

(8aS)-8a-Bromoalbomitomycin A is a naturally occurring antibiotic produced by the bacteria Streptomyces albomitomyceticus. It belongs to the class of brominated albomycins, which are a group of compounds that have been shown to have a wide range of biological activities. The compound has been studied for its potential use in the treatment of various infectious diseases, including tuberculosis and cancer. It has also been studied for its potential use as an anti-inflammatory agent.

Scientific Research Applications

  • Chemical Conversion Efficiency : Kasai et al. (1992) demonstrated an efficient chemical conversion of mitomycin A to isomitomycin A via (8aS)-8a-Bromoalbomitomycin A, achieving a significant yield. This conversion process is notable for its high efficiency and yield, highlighting the potential utility of (8aS)-8a-Bromoalbomitomycin A in synthetic chemistry applications (Kasai, Kono, Ikeda, Yoda, & Hirayama, 1992).

  • Structural and Spectral Analysis : Khajehzadeh and Sadeghi (2018) focused on the structural and spectral properties of mitomycin, a closely related compound. Their study, using computational methods, provided detailed insights into bond lengths, angles, and the impact of solvents on spectral properties, which can be relevant for understanding the characteristics of (8aS)-8a-Bromoalbomitomycin A (Khajehzadeh & Sadeghi, 2018).

  • Biological and Antimicrobial Activities : Research by Bizani and Brandelli (2004) explored the bacteriocin production by Bacillus cereus, which is related to the study of (8aS)-8a-Bromoalbomitomycin A's biological activity. They investigated the influence of temperature and media on bacteriocin production, which can be crucial for understanding the conditions favorable for the biological activities of related compounds (Bizani & Brandelli, 2004).

properties

IUPAC Name

[(1R,3S,4R,7R,8S,9S)-9-bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O6/c1-6-9(24-2)12(22)14(17)8(5-26-13(18)23)15(25-3)10-7-4-19(15)16(14,11(6)21)20(7)10/h7-8,10H,4-5H2,1-3H3,(H2,18,23)/p+1/t7-,8-,10+,14-,15-,16+,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZLWYIJXWIKPR-OXEMDJEWSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2(C(C3(C4C5N4C2(C1=O)[NH+]3C5)OC)COC(=O)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)[C@@]2([C@H]([C@]3([C@@H]4[C@@H]5N4[C@]2(C1=O)[NH+]3C5)OC)COC(=O)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN3O6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8aS)-8a-Bromoalbomitomycin A

Q & A

A: The research paper demonstrates that the bromine atom introduced at the 8a position in (8aS)-8a-bromoalbomitomycin A plays a crucial role []. This bromine atom allows for the selective removal of the C4a-N4 bond under hydrogenolysis conditions, a crucial step in converting albomitomycin A to isomitomycin A. This selectivity is likely due to the bromine atom weakening the C4a-N4 bond, making it more susceptible to cleavage. Therefore, (8aS)-8a-bromoalbomitomycin A serves as a vital stepping stone in this specific synthetic route due to the strategic influence of the bromine atom on subsequent reactions.

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